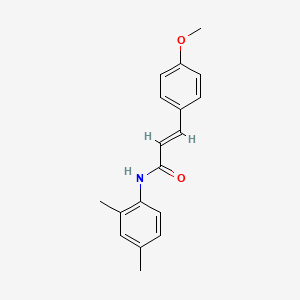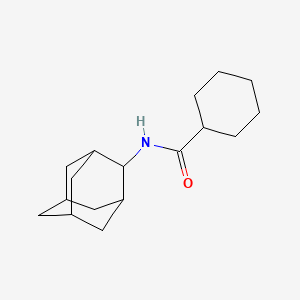
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMMA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. DMMA is a member of the acrylamide family, which is a class of compounds that are widely used in industry and research due to their unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated in response to cellular stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the microtubule network. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a valuable tool for the development of new cancer therapies. However, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can be toxic to normal cells at high concentrations, which limits its use in clinical applications. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is also relatively unstable and requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of new N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved stability and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, which could lead to the development of new cancer therapies. Finally, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide could be further investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two starting materials, resulting in the formation of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-10-17(14(2)12-13)19-18(20)11-7-15-5-8-16(21-3)9-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKORUMSHBKYRK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

